4-Methoxy-2,5-dimethylpyrazole-3-carboxylic acid
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Overview
Description
4-Methoxy-2,5-dimethylpyrazole-3-carboxylic acid (MDPCA) is a pyrazole derivative that has been widely used in scientific research due to its unique chemical properties. MDPCA is a white crystalline solid that is soluble in water and organic solvents. It has a molecular formula of C8H11NO3 and a molecular weight of 169.18 g/mol.
Mechanism Of Action
The mechanism of action of 4-Methoxy-2,5-dimethylpyrazole-3-carboxylic acid is not fully understood. However, it has been suggested that 4-Methoxy-2,5-dimethylpyrazole-3-carboxylic acid may exert its biological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators. 4-Methoxy-2,5-dimethylpyrazole-3-carboxylic acid has also been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression.
Biochemical And Physiological Effects
4-Methoxy-2,5-dimethylpyrazole-3-carboxylic acid has been found to exhibit anti-inflammatory effects in animal models of inflammation. It has been shown to reduce the production of inflammatory cytokines and chemokines, as well as the infiltration of immune cells into inflamed tissues. 4-Methoxy-2,5-dimethylpyrazole-3-carboxylic acid has also been found to have antitumor activity in vitro and in vivo, by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, 4-Methoxy-2,5-dimethylpyrazole-3-carboxylic acid has been shown to have antifungal activity against various fungal species.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-Methoxy-2,5-dimethylpyrazole-3-carboxylic acid in lab experiments is its low toxicity and high solubility in water and organic solvents. This makes it easy to handle and administer to animals or cells in culture. However, one limitation of using 4-Methoxy-2,5-dimethylpyrazole-3-carboxylic acid is its limited availability and high cost, which may limit its widespread use in research.
Future Directions
There are several future directions for research on 4-Methoxy-2,5-dimethylpyrazole-3-carboxylic acid. One area of interest is the development of novel compounds based on the structure of 4-Methoxy-2,5-dimethylpyrazole-3-carboxylic acid, with improved biological activity and pharmacokinetic properties. Another area of interest is the investigation of the molecular mechanisms underlying the biological effects of 4-Methoxy-2,5-dimethylpyrazole-3-carboxylic acid, which may lead to the identification of new drug targets for the treatment of various diseases. Finally, the use of 4-Methoxy-2,5-dimethylpyrazole-3-carboxylic acid as a tool for studying the role of COX enzymes and other inflammatory mediators in disease pathogenesis is an area of ongoing research.
Synthesis Methods
4-Methoxy-2,5-dimethylpyrazole-3-carboxylic acid can be synthesized through a two-step process. In the first step, 4-methoxy-2,5-dimethylpyrazole is reacted with ethyl chloroformate to form ethyl 4-methoxy-2,5-dimethylpyrazole-3-carboxylate. In the second step, the ethyl ester is hydrolyzed with sodium hydroxide to form 4-Methoxy-2,5-dimethylpyrazole-3-carboxylic acid.
Scientific Research Applications
4-Methoxy-2,5-dimethylpyrazole-3-carboxylic acid has been used in various research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit a wide range of biological activities, such as anti-inflammatory, antitumor, and antifungal properties. 4-Methoxy-2,5-dimethylpyrazole-3-carboxylic acid has also been used as a building block in the synthesis of novel compounds with potential therapeutic applications.
properties
CAS RN |
133608-65-8 |
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Product Name |
4-Methoxy-2,5-dimethylpyrazole-3-carboxylic acid |
Molecular Formula |
C7H10N2O3 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
4-methoxy-2,5-dimethylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H10N2O3/c1-4-6(12-3)5(7(10)11)9(2)8-4/h1-3H3,(H,10,11) |
InChI Key |
USBPFGRBQLFLFC-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1OC)C(=O)O)C |
Canonical SMILES |
CC1=NN(C(=C1OC)C(=O)O)C |
synonyms |
1H-Pyrazole-5-carboxylicacid,4-methoxy-1,3-dimethyl-(9CI) |
Origin of Product |
United States |
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